1-(2-Iodophenyl)-1H-tetrazole-5-thiol chemical structure and properties
1-(2-Iodophenyl)-1H-tetrazole-5-thiol chemical structure and properties
An In-Depth Technical Guide to 1-(2-Iodophenyl)-1H-tetrazole-5-thiol: Structure, Properties, and Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this particular derivative is scarce in published literature, this document synthesizes information from closely related analogues, particularly 1-phenyl-1H-tetrazole-5-thiol, and established chemical principles to offer a comprehensive profile.
Introduction: The Significance of Substituted Tetrazole-5-thiols
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms, which have garnered considerable interest in pharmaceutical sciences.[1][2] The tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid group in drug design, offering similar acidity but with improved metabolic stability and lipophilicity.[3][4] The addition of a thiol group at the 5-position introduces a versatile functional handle for further chemical modification and a potential coordination site for metal ions.
The subject of this guide, 1-(2-Iodophenyl)-1H-tetrazole-5-thiol, is distinguished by the presence of an iodine atom on the ortho position of the phenyl ring. This feature is of particular strategic importance in synthetic and medicinal chemistry. The carbon-iodine bond serves as a key functional group for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse molecular fragments to build more complex architectures. This makes 1-(2-Iodophenyl)-1H-tetrazole-5-thiol a valuable building block for the synthesis of novel therapeutic agents and functional materials.[3]
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol consists of a tetrazole ring substituted at the N1 position with a 2-iodophenyl group and at the C5 position with a thiol group.
Tautomerism: It is crucial to recognize that 1-substituted-1H-tetrazole-5-thiols exist in a tautomeric equilibrium with their corresponding thione form, 1-substituted-1,4-dihydro-5H-tetrazole-5-thione. The position of this equilibrium can be influenced by the solvent, temperature, and pH. For the closely related 1-phenyl-1H-tetrazole-5-thiol, the thione tautomer is generally considered to be the more stable form in the solid state and in solution.
Predicted Physicochemical Properties:
| Property | Predicted Value | Notes |
| Molecular Formula | C7H5IN4S | |
| Molecular Weight | 316.09 g/mol | |
| Appearance | White to off-white or pale yellow solid | Based on the appearance of similar tetrazole thiols.[5] |
| Melting Point | Expected to be higher than 1-phenyl-1H-tetrazole-5-thiol (145-150 °C, dec.) due to increased molecular weight and potential for intermolecular interactions. | The melting point of the phenyl analog is reported to be in the range of 145-150 °C with decomposition.[6] |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. | 1-phenyl-1H-tetrazole-5-thiol is soluble in ethanol, chloroform, and acetone.[6] The iodo-substituent is expected to decrease water solubility. |
| pKa | Expected to be acidic due to the thiol/thione proton, with a pKa similar to other tetrazole-5-thiols. | The tetrazole moiety is known for its acidic nature.[4] |
Synthesis of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol
The most direct and widely adopted method for the synthesis of 1-substituted-1H-tetrazole-5-thiols is the [3+2] cycloaddition reaction between an organic isothiocyanate and an azide source, typically sodium azide.[5][7] The required precursor, 2-iodophenyl isothiocyanate, is commercially available.[8]
Synthetic Workflow:
Caption: Synthetic pathway to 1-(2-Iodophenyl)-1H-tetrazole-5-thiol.
Experimental Protocol:
This protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for this specific substrate.[5][9]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-iodophenyl isothiocyanate (1.0 eq) in a suitable solvent such as water, ethanol, or dimethylformamide (DMF).
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Addition of Azide: To the stirred solution, add sodium azide (1.1 - 1.5 eq) portion-wise. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the analysis of 1-phenyl-1H-tetrazole-5-thiol and the expected influence of the 2-iodo substituent.
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¹H NMR (in DMSO-d₆):
-
Aromatic Protons (4H): The four protons on the iodophenyl ring will appear as a complex multiplet in the aromatic region (approximately 7.0 - 8.0 ppm). The ortho-iodo substituent will induce characteristic shifts and coupling patterns.
-
Thiol/Thione Proton (1H): A broad singlet is expected in the downfield region (typically >13 ppm), which is exchangeable with D₂O. The exact chemical shift will depend on the solvent and concentration.
-
-
¹³C NMR (in DMSO-d₆):
-
Tetrazole Carbon (C5): The carbon of the C=S or C-SH group is expected to appear significantly downfield, likely in the range of 160-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected for the carbons of the iodophenyl ring. The carbon bearing the iodine atom (C-I) will show a characteristic upfield shift compared to the other aromatic carbons, typically appearing around 90-100 ppm. The other aromatic carbons will resonate in the typical range of 120-140 ppm.
-
-
Infrared (IR) Spectroscopy (KBr pellet):
-
N-H/S-H Stretch: A broad absorption band in the region of 3000-2500 cm⁻¹ may be observed, corresponding to the N-H stretch of the thione tautomer or the S-H stretch of the thiol tautomer.
-
C=S Stretch: A strong absorption band around 1300-1100 cm⁻¹ is characteristic of the thione group.
-
Aromatic C-H and C=C Stretches: Absorptions in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
N=N and C=N Stretches: Bands associated with the tetrazole ring vibrations are expected in the 1500-1200 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (316.09 g/mol ).
-
A characteristic isotopic pattern for iodine (¹²⁷I is 100% abundant) will be observed.
-
Fragmentation patterns may include the loss of the iodine atom, the thiol group, and cleavage of the phenyl-tetrazole bond.
-
Reactivity and Potential Applications
The chemical reactivity of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol is defined by its three key functional components: the tetrazole ring, the thiol/thione group, and the iodophenyl moiety.
Potential Reaction Pathways and Applications:
Caption: Potential reactivity and applications of the title compound.
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Thiol/Thione Group: This group can readily undergo S-alkylation with various electrophiles to furnish a library of S-substituted derivatives.[9] It can also be oxidized to form the corresponding disulfide. Furthermore, the thiol group is an excellent ligand for a variety of metal ions, suggesting applications in coordination chemistry and the development of metal-based catalysts or materials.
-
Iodophenyl Moiety: The C-I bond is a versatile handle for palladium-catalyzed cross-coupling reactions.[3] This allows for the introduction of aryl, vinyl, or alkynyl groups at the 2-position of the phenyl ring, providing a powerful strategy for the synthesis of complex molecules and potential drug candidates, such as analogs of angiotensin II receptor blockers (sartans), many of which contain a biphenyl tetrazole scaffold.
-
Drug Discovery: The combination of a metabolically stable tetrazole core (a carboxylic acid bioisostere) and the synthetically versatile iodophenyl group makes this compound an attractive scaffold for the development of new therapeutic agents.[4] Tetrazole derivatives have been reported to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][4]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-(2-Iodophenyl)-1H-tetrazole-5-thiol is not available, the safety precautions should be based on the known hazards of similar compounds, such as 1-phenyl-1H-tetrazole-5-thiol, and general principles for handling organoiodine compounds, thiols, and azides (used in synthesis).[10][11]
-
Toxicity: The compound is expected to be harmful if swallowed. Thiols can be irritants to the skin, eyes, and respiratory system. Organoiodine compounds can also exhibit toxicity.[10]
-
Flammability: Many tetrazole derivatives are flammable solids.[11]
-
Instability: High-nitrogen compounds like tetrazoles can be thermally unstable and may decompose vigorously upon heating.[10]
-
Handling: It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
This guide provides a foundational understanding of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol, a promising but under-explored chemical entity. It is hoped that the information presented herein will stimulate further research into the synthesis, characterization, and application of this versatile molecule.
References
Sources
- 1. researchgate.net [researchgate.net]
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- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. 2-Iodophenyl isothiocyanate | CAS 98041-44-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
